molecular formula C22H40N2 B3055888 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- CAS No. 67676-48-6

1,3-Benzenediamine, N,N,N',N'-tetrabutyl-

Cat. No.: B3055888
CAS No.: 67676-48-6
M. Wt: 332.6 g/mol
InChI Key: ZSQUFPQVWDKROQ-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl-: is an organic compound with the molecular formula C18H32N2 It is a derivative of 1,3-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- can be synthesized through the alkylation of 1,3-benzenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the amine groups, followed by the addition of butyl halides under reflux conditions. The reaction can be represented as follows:

C6H4(NH2)2+4C4H9XC6H4(N(C4H9))2+4HX\text{C}_6\text{H}_4(\text{NH}_2)_2 + 4\text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_4(\text{N}(\text{C}_4\text{H}_9))_2 + 4\text{HX} C6​H4​(NH2​)2​+4C4​H9​X→C6​H4​(N(C4​H9​))2​+4HX

where X is a halide (e.g., chloride or bromide).

Industrial Production Methods

Industrial production of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Parent amine (1,3-benzenediamine).

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The butyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of butyl groups.

    1,3-Benzenediamine, N,N,N’,N’-tetraethyl-: Similar structure but with ethyl groups instead of butyl groups.

    1,3-Benzenediamine, N,N,N’,N’-tetrapropyl-: Similar structure but with propyl groups instead of butyl groups.

Uniqueness

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- is unique due to the presence of butyl groups, which confer distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chains increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2/c1-5-9-16-23(17-10-6-2)21-14-13-15-22(20-21)24(18-11-7-3)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQUFPQVWDKROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=CC=C1)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454044
Record name 1,3-Benzenediamine, N,N,N',N'-tetrabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67676-48-6
Record name N1,N1,N3,N3-Tetrabutyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67676-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, N,N,N',N'-tetrabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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